

IUPAC name (3-chloro-2-methylphenyl)methanamine properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-methylbenzylamine

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An In-Depth Technical Guide to (3-chloro-2-methylphenyl)methanamine: Properties, Synthesis, and Applications

Abstract

(3-chloro-2-methylphenyl)methanamine, also known as **3-chloro-2-methylbenzylamine**, is a substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern—a chlorine atom and a methyl group ortho and meta to the aminomethyl group—imparts specific steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its utility in drug discovery. Detailed protocols for its synthesis and analysis are presented, alongside essential safety and handling information, to support its effective use in a research and development setting.

Introduction and Chemical Identity

(3-chloro-2-methylphenyl)methanamine is a primary benzylamine derivative. The presence of both a halogen atom and an alkyl group on the aromatic ring makes it a versatile intermediate for introducing a substituted benzyl moiety into larger molecules. Halogens, such as chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates by influencing factors like lipophilicity, metabolic stability, and binding interactions. [1][2] The methyl group provides steric bulk and can influence the conformation of the

molecule. This compound is primarily utilized in the synthesis of more complex molecules, including pharmacologically active compounds.[\[3\]](#)

Key Identifiers:

- IUPAC Name: (3-chloro-2-methylphenyl)methanamine[\[4\]](#)
- Common Name: **3-Chloro-2-methylbenzylamine**[\[4\]](#)[\[5\]](#)
- CAS Number: 226565-61-3[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₈H₁₀ClN[\[4\]](#)[\[5\]](#)
- Molecular Weight: 155.62 g/mol [\[4\]](#)[\[5\]](#)

Physicochemical Properties

The physical and chemical properties of (3-chloro-2-methylphenyl)methanamine are essential for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	155.62 g/mol	[4][5]
Exact Mass	155.0501770 Da	[4]
Appearance	Data not explicitly available; likely a liquid or low-melting solid	
Topological Polar Surface Area	26 Å ²	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	1	[4]
Complexity	105	[4]
XLogP3-AA (Lipophilicity)	1.8	[4]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of (3-chloro-2-methylphenyl)methanamine. While specific spectra from vendors are proprietary, the expected profile can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂-) would likely appear as a singlet around 3.8-4.0 ppm. The two amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic region (around 7.0-7.4 ppm) would display a complex multiplet pattern corresponding to the three protons on the substituted ring. The methyl group (-CH₃) protons would appear as a singlet further upfield, typically around 2.3-2.5 ppm.
- ¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The benzylic carbon (-CH₂-) would be expected in the 40-50 ppm range. The methyl carbon (-CH₃) would appear

upfield, around 15-20 ppm. The six aromatic carbons would have signals in the 120-145 ppm region, with the carbon atoms attached to chlorine and the aminomethyl group showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[\[7\]](#)

- N-H Stretch: A characteristic medium-to-weak absorption band for the primary amine group (-NH_2) is expected in the $3300\text{-}3500\text{ cm}^{-1}$ region.
- C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching bands would appear just above 3000 cm^{-1} , while aliphatic C-H stretches (from the $\text{-CH}_2\text{-}$ and -CH_3 groups) would be seen just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region are indicative of the aromatic ring.
- C-Cl Stretch: A signal in the fingerprint region, typically between $600\text{-}800\text{ cm}^{-1}$, would correspond to the C-Cl bond.

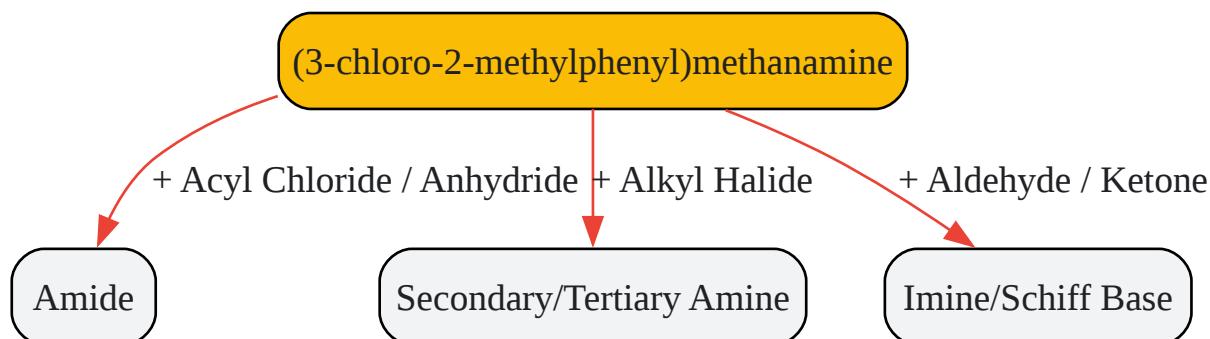
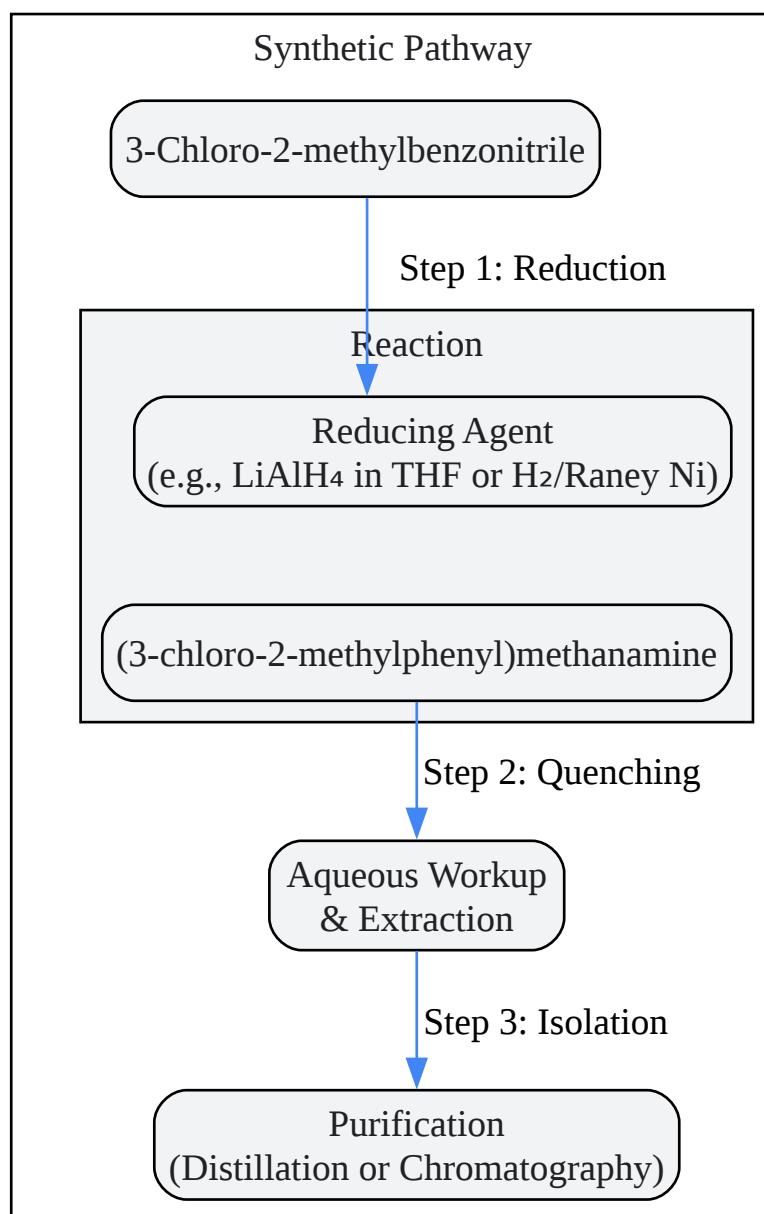
Mass Spectrometry (MS)

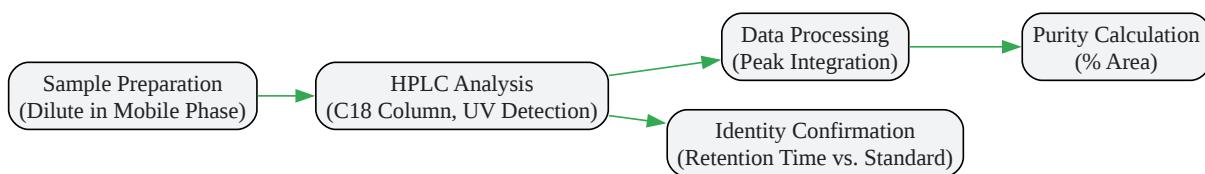
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion Peak (M^+): The electron ionization (EI) mass spectrum would show a molecular ion peak at $\text{m/z} = 155$.[\[4\]](#) A characteristic isotopic pattern ($\text{M}+2$) at approximately one-third the intensity of the M^+ peak would be observed due to the presence of the ^{37}Cl isotope, confirming the presence of one chlorine atom.
- Fragmentation: A prominent fragment would likely be observed at $\text{m/z} = 140$, corresponding to the loss of the amino group (-NH_2), forming the stable benzyl cation.

Synthesis and Purification

The synthesis of (3-chloro-2-methylphenyl)methanamine typically involves the reduction of a suitable precursor. A common and efficient laboratory-scale method is the reduction of 3-chloro-2-methylbenzonitrile.





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- To cite this document: BenchChem. [IUPAC name (3-chloro-2-methylphenyl)methanamine properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596898#iupac-name-3-chloro-2-methylphenyl-methanamine-properties>

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